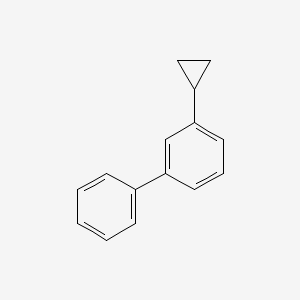

3-Cyclopropylbiphenyl

説明

Structure

3D Structure

特性

分子式 |

C15H14 |

|---|---|

分子量 |

194.27 g/mol |

IUPAC名 |

1-cyclopropyl-3-phenylbenzene |

InChI |

InChI=1S/C15H14/c1-2-5-12(6-3-1)14-7-4-8-15(11-14)13-9-10-13/h1-8,11,13H,9-10H2 |

InChIキー |

KGZZQIMMUYAYOR-UHFFFAOYSA-N |

正規SMILES |

C1CC1C2=CC=CC(=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Cyclopropylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-cyclopropylbiphenyl, a molecule of interest in medicinal chemistry and materials science. The primary synthetic route detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This document outlines a detailed experimental protocol for this synthesis, starting from readily available precursors. Furthermore, it presents a complete characterization of the target compound, including spectroscopic data from proton and carbon-13 nuclear magnetic resonance (¹H NMR, ¹³C NMR), and mass spectrometry (MS), alongside its key physical properties. All quantitative data is summarized in structured tables for clarity and ease of comparison. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and experimental workflow, adhering to specified formatting guidelines for optimal readability.

Introduction

Biphenyl scaffolds are privileged structures in drug discovery and materials science due to their rigid, planar nature which allows for predictable interactions with biological targets and favorable electronic properties. The introduction of a cyclopropyl group can significantly modulate the physicochemical and pharmacological properties of a parent molecule. The cyclopropyl moiety can act as a bioisostere for a vinyl or ethyl group, while offering increased metabolic stability and unique conformational constraints. This compound, therefore, represents a valuable building block for the development of novel therapeutics and functional materials. This guide focuses on a reliable and efficient method for its preparation and provides a thorough characterization of the final product.

Synthesis of this compound

The synthesis of this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromobiphenyl and a suitable cyclopropylboron reagent. This reaction offers high yields, excellent functional group tolerance, and mild reaction conditions.

Synthetic Pathway

The general synthetic scheme is presented below. 3-Bromobiphenyl is coupled with cyclopropylboronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base.

Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling.

Experimental Protocol

This protocol is adapted from established Suzuki-Miyaura coupling procedures.

Materials:

-

3-Bromobiphenyl

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobiphenyl (1.0 eq), cyclopropylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Add potassium carbonate (2.0 eq) to the flask.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add a degassed mixture of toluene and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure product.

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₄ |

| Molecular Weight | 194.27 g/mol |

| Appearance | Colorless oil |

| Boiling Point | Not reported |

| Melting Point | Not applicable |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.55 - 7.50 | m | 2H | Ar-H |

| 7.42 - 7.30 | m | 5H | Ar-H |

| 7.15 - 7.10 | m | 1H | Ar-H |

| 7.05 - 7.00 | m | 1H | Ar-H |

| 1.95 - 1.85 | m | 1H | Cyclopropyl-CH |

| 1.05 - 0.95 | m | 2H | Cyclopropyl-CH₂ |

| 0.75 - 0.65 | m | 2H | Cyclopropyl-CH₂ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (ppm) | Assignment |

| 145.9 | Ar-C |

| 141.2 | Ar-C |

| 141.0 | Ar-C |

| 128.7 | Ar-CH |

| 128.6 | Ar-CH |

| 127.1 | Ar-CH |

| 126.9 | Ar-CH |

| 125.8 | Ar-CH |

| 125.3 | Ar-CH |

| 124.0 | Ar-CH |

| 15.6 | Cyclopropyl-CH |

| 9.9 | Cyclopropyl-CH₂ |

Mass Spectrometry (EI):

-

m/z (%): 194 (M⁺, 100), 179 (40), 165 (35), 152 (20)

Experimental Workflow

The overall workflow from synthesis to characterization is depicted in the following diagram.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. The provided experimental protocol, along with the comprehensive characterization data, serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The structured presentation of data and the visual representation of the synthetic pathway and workflow are intended to facilitate the reproduction of these results and the further exploration of this compound and its derivatives in various scientific applications.

In-depth Technical Guide: Physicochemical Properties of 3-Cyclopropylbiphenyl

Introduction

3-Cyclopropylbiphenyl is a derivative of biphenyl, a class of organic compounds that has garnered significant interest in medicinal chemistry and materials science due to the versatile biological activities and unique electronic and conformational properties of its members. The introduction of a cyclopropyl group at the 3-position of the biphenyl scaffold can significantly influence its physicochemical characteristics, such as lipophilicity, metabolic stability, and conformational rigidity. These modifications can, in turn, modulate the compound's pharmacokinetic and pharmacodynamic profiles, making it a molecule of interest for researchers, scientists, and drug development professionals. This technical guide aims to provide a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical framework for its synthesis.

Physicochemical Data

A thorough search of available scientific literature and chemical databases indicates that specific experimental data for the physicochemical properties of this compound is not extensively reported. However, based on the known properties of the parent biphenyl molecule and the influence of cyclopropyl substituents, the following properties can be predicted.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₅H₁₄ |

| Molecular Weight | 194.27 g/mol |

| Appearance | Expected to be a white to off-white solid or a colorless oil. |

| Melting Point | Not experimentally determined. |

| Boiling Point | Not experimentally determined. |

| Solubility | Expected to be soluble in organic solvents and insoluble in water. |

| pKa | Not applicable as the molecule does not have an ionizable group. |

| logP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 4.5 - 5.5. |

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general and widely accepted methodologies for the synthesis and characterization of similar biphenyl derivatives.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound, catalyzed by a palladium complex.

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Detailed Protocol:

-

Reaction Setup: To a reaction vessel, add 3-bromobiphenyl (1 equivalent), cyclopropylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base, typically potassium carbonate (2 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Logical Relationships in Drug Discovery

The physicochemical properties of a compound like this compound are critical determinants of its potential as a drug candidate. The following diagram illustrates the logical relationship between these properties and the key stages of drug discovery and development.

Caption: Interplay of physicochemical properties in the drug discovery cascade.

This diagram highlights how fundamental properties like solubility and lipophilicity (logP) directly influence the ADME profile of a compound. The ADME properties, in turn, dictate the pharmacokinetic behavior, which is a crucial factor for determining the efficacy and potential toxicity of a drug candidate, ultimately leading to its selection or rejection for further development. The introduction of the cyclopropyl group in this compound is a strategic modification aimed at optimizing these physicochemical parameters for improved drug-like properties.

Spectroscopic Profile of 3-Cyclopropylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Cyclopropylbiphenyl. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights for the characterization and identification of this compound. Additionally, detailed, generalized experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data are provided to guide researchers in their laboratory work.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.55 - 7.65 | m | 2H | Biphenyl H (ortho to phenyl) |

| 7.40 - 7.50 | m | 2H | Biphenyl H (meta to phenyl) |

| 7.30 - 7.40 | m | 1H | Biphenyl H (para to phenyl) |

| 7.15 - 7.25 | m | 3H | Biphenyl H (cyclopropyl-substituted ring) |

| 1.95 - 2.05 | m | 1H | Cyclopropyl CH |

| 0.95 - 1.05 | m | 2H | Cyclopropyl CH₂ |

| 0.65 - 0.75 | m | 2H | Cyclopropyl CH₂ |

Predicted using online NMR prediction tools.

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| 141.5 | Biphenyl C (ipso, phenyl-substituted) |

| 141.2 | Biphenyl C (ipso, cyclopropyl-substituted) |

| 128.8 | Biphenyl CH |

| 127.3 | Biphenyl CH |

| 127.2 | Biphenyl CH |

| 126.0 | Biphenyl CH |

| 125.8 | Biphenyl CH |

| 125.5 | Biphenyl CH |

| 15.4 | Cyclopropyl CH |

| 10.8 | Cyclopropyl CH₂ |

Predicted using online NMR prediction tools.

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 3000 - 2850 | Medium | Aliphatic C-H Stretch (Cyclopropyl) |

| 1600, 1480, 1450 | Medium-Strong | Aromatic C=C Bending |

| 1020 | Medium | Cyclopropyl C-C Stretch |

| 890 - 850 | Strong | Aromatic C-H Out-of-Plane Bending |

| 770 - 730 | Strong | Aromatic C-H Out-of-Plane Bending |

Predicted based on typical vibrational modes for biphenyl and cyclopropyl functional groups.

Mass Spectrometry (MS) (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 194 | 100 | [M]⁺ (Molecular Ion) |

| 179 | 40 | [M - CH₃]⁺ |

| 165 | 60 | [M - C₂H₅]⁺ or [M - C₃H₅ + H]⁺ |

| 152 | 30 | [M - C₃H₆]⁺ |

| 115 | 25 | [C₉H₇]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

Predicted based on common fragmentation patterns for aromatic and cyclopropyl compounds.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and spectroscopic analysis of this compound.

Synthesis: Suzuki-Miyaura Cross-Coupling

A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[[“]][2][3]

Materials:

-

3-Cyclopropylphenylboronic acid

-

Bromobenzene

-

Palladium(II) acetate (Pd(OAc)₂) or other palladium catalyst

-

A suitable phosphine ligand (e.g., triphenylphosphine)

-

A base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate)

-

An appropriate solvent system (e.g., toluene/water, dioxane/water, or ethanol/water)[4]

Procedure:

-

In a round-bottom flask, dissolve 3-cyclopropylphenylboronic acid (1.2 equivalents) and bromobenzene (1.0 equivalent) in the chosen solvent.

-

Add the base (2.0 - 3.0 equivalents).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand.

-

Heat the reaction mixture to a temperature appropriate for the chosen catalyst and solvent system (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and perform an aqueous workup.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy [5][6]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse program. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will likely be necessary due to the lower natural abundance of ¹³C.

-

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.

Infrared (IR) Spectroscopy [7][8][9]

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl or KBr).

-

-

Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands and assign them to the functional groups present in this compound.

Mass Spectrometry (MS) [10][11][12]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique, with Electron Ionization (EI) being common for this type of molecule.

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each fragment.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of this compound.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. google.com [google.com]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

Crystal Structure of 3-Cyclopropylbiphenyl: A Comprehensive Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the crystal structure of 3-Cyclopropylbiphenyl, a molecule of interest in medicinal chemistry and materials science. A comprehensive search of available scientific literature and crystallographic databases indicates that the specific crystal structure of this compound has not been determined or is not publicly available at the time of this report. Consequently, this document outlines the general methodologies and theoretical frameworks that would be employed in the determination and analysis of its crystal structure. It is intended to serve as a foundational resource for researchers undertaking the synthesis, crystallization, and structural characterization of this compound.

Introduction

Biphenyl and its derivatives are a significant class of organic compounds with applications ranging from pharmaceuticals to liquid crystals and polymer science. The introduction of a cyclopropyl group at the 3-position of the biphenyl scaffold can significantly influence its conformational flexibility, electronic properties, and intermolecular interactions. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for rational drug design, materials engineering, and predicting the physicochemical properties of this compound.

While the crystal structures of numerous biphenyl and cyclopropyl-containing molecules have been elucidated, a definitive structure for this compound remains elusive in the public domain. This guide, therefore, presents a prospective analysis, detailing the necessary experimental and computational workflows for its structural determination.

Prospective Experimental Protocols

The successful determination of the crystal structure of this compound would hinge on the following key experimental stages:

Synthesis of this compound

A plausible synthetic route would involve a Suzuki-Miyaura cross-coupling reaction. This widely used method for the formation of C-C bonds is well-suited for coupling aryl halides with aryl boronic acids.

Reaction Scheme:

Detailed Methodology:

-

Reactant Preparation: (3-Cyclopropylphenyl)boronic acid and 1-bromo-3-phenylbenzene would be dissolved in a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Catalyst and Base: A palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0), and a base, such as sodium carbonate, would be added to the reaction mixture.

-

Reaction Conditions: The mixture would be heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100 °C for several hours.

-

Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the organic layer separated. The product would then be purified using techniques such as column chromatography on silica gel to yield pure this compound.

Crystallization

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. A variety of crystallization techniques would be explored:

-

Slow Evaporation: A solution of purified this compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) would be left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound would be placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature would be slowly cooled to room temperature or below, promoting the formation of crystals.

The choice of solvent and technique would be guided by the solubility profile of this compound.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, they would be subjected to X-ray diffraction analysis.

Experimental Workflow:

-

Crystal Mounting: A single crystal of appropriate size and quality would be mounted on a goniometer head.

-

Data Collection: The crystal would be placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure using direct methods or Patterson methods. The initial structural model would then be refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Anticipated Crystallographic Data

Based on the analysis of structurally similar molecules, the following is a prospective summary of the type of crystallographic data that would be obtained for this compound.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P-1, or similar |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 2500 |

| Z | 4 or 8 |

| Density (calculated) (g/cm³) | 1.1 - 1.3 |

| R-factor | < 0.05 |

Note: These are hypothetical values and would need to be experimentally determined.

Visualization of Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of this compound can be visualized as follows:

Caption: Experimental workflow for the synthesis, crystallization, and structure determination of this compound.

Conclusion

While the definitive crystal structure of this compound is not currently available in the public domain, this technical guide provides a comprehensive roadmap for its determination. The outlined synthetic and crystallographic protocols, along with the prospective data, offer a solid foundation for researchers in the fields of chemistry, materials science, and drug development. The elucidation of this structure would provide valuable insights into the solid-state conformation and packing of this intriguing molecule, paving the way for its further investigation and potential applications. Future work should focus on the successful synthesis and crystallization of this compound to enable its full structural characterization.

Quantum Chemical Calculations for 3-Cyclopropylbiphenyl: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropylbiphenyl is a molecule of interest in medicinal chemistry and materials science due to the unique structural and electronic properties conferred by the cyclopropyl group attached to a biphenyl scaffold. The cyclopropyl moiety can act as a bioisostere for other functional groups, influencing the molecule's conformation and electronic distribution. Quantum chemical calculations provide a powerful in-silico approach to elucidate the geometric, electronic, and spectroscopic properties of such molecules, offering insights that can guide experimental studies and drug design efforts.

This technical guide outlines the theoretical framework and computational workflow for a comprehensive quantum chemical analysis of this compound. Due to the limited availability of specific published experimental and computational studies on this particular molecule, this document serves as a methodological roadmap for researchers undertaking such an investigation. The presented data are illustrative examples derived from established computational chemistry practices for similar molecular systems.

Computational Methodology

A typical quantum chemical investigation of a flexible molecule like this compound involves a multi-step process, starting from the initial structure generation to the calculation of a wide range of molecular properties.

Conformational Analysis

The initial and most critical step is to identify the low-energy conformers of this compound. The rotational freedom around the bond connecting the two phenyl rings and the orientation of the cyclopropyl group give rise to multiple potential conformers.

Experimental Protocol (Computational):

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angle between the two phenyl rings (C4-C1-C1'-C2'). The energy is calculated at each step to identify potential energy minima.

-

Conformer Optimization: The structures corresponding to the energy minima from the PES scan are then fully optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

-

Frequency Calculations: Vibrational frequency calculations are performed on each optimized conformer to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Electronic Structure and Property Calculations

Once the most stable conformer(s) are identified, a higher level of theory can be employed to obtain more accurate electronic properties.

Experimental Protocol (Computational):

-

High-Level Optimization: The lowest energy conformer is re-optimized using a larger basis set and potentially a different functional (e.g., ωB97X-D/6-311+G(d,p)) to better account for dispersion interactions.

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and electronic excitation properties.

-

Molecular Electrostatic Potential (MEP): An MEP surface is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge distribution, hybridization, and intramolecular interactions like hyperconjugation.

Spectroscopic Property Prediction

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation.

Experimental Protocol (Computational):

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These are typically referenced against a standard like tetramethylsilane (TMS), also calculated at the same level of theory.

-

IR Spectra: The vibrational frequencies and their corresponding intensities are obtained from the frequency calculations. These can be used to simulate the infrared (IR) spectrum of the molecule.

Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the aforementioned computational protocols. The values presented are hypothetical and for illustrative purposes.

Table 1: Conformational Analysis of this compound

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 42.5 | 0.00 | 75.3 |

| 2 | 137.5 | 0.85 | 24.7 |

| TS | 90.0 | 2.50 | - |

Calculated at the B3LYP/6-31G(d) level of theory.

Table 2: Electronic Properties of the Most Stable Conformer

| Property | Value |

| Total Energy (Hartree) | -657.12345 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -0.89 |

| HOMO-LUMO Gap (eV) | 5.36 |

| Dipole Moment (Debye) | 0.45 |

Calculated at the ωB97X-D/6-311+G(d,p) level of theory.

Table 3: Predicted Spectroscopic Data

| Spectrum | Peak | Calculated Value |

| UV-Vis | λmax | 252 nm |

| ¹H NMR | H (ortho to cyclopropyl) | 7.35 ppm |

| H (cyclopropyl methine) | 2.10 ppm | |

| ¹³C NMR | C (ipso to cyclopropyl) | 145.2 ppm |

| C (cyclopropyl methine) | 15.8 ppm | |

| IR | C-H stretch (aromatic) | 3050 cm⁻¹ |

| C-H stretch (cyclopropyl) | 3010 cm⁻¹ |

UV-Vis predicted with TD-DFT. NMR predicted with GIAO. IR predicted from frequency calculations.

Visualizations

The following diagrams illustrate the computational workflow and the logical relationships in the conformational analysis of this compound.

An In-depth Technical Guide to the Thermal Stability and Degradation of 3-Cyclopropylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Cyclopropylbiphenyl is a molecule of interest in medicinal chemistry and materials science. Understanding its thermal stability is critical for its synthesis, purification, storage, and application, particularly in drug development where manufacturing processes can involve elevated temperatures. This document outlines the predicted thermal behavior of this compound, detailing its likely degradation pathways and providing standardized protocols for its empirical analysis. The biphenyl core of the molecule is known for its high thermal stability, while the cyclopropyl group, due to inherent ring strain, is the anticipated site of thermal decomposition. The primary degradation mechanism is expected to be the thermal isomerization of the cyclopropyl ring.

Predicted Thermal Stability

The thermal stability of an organic compound is dictated by the strength of its covalent bonds and the presence of any high-energy functionalities. In this compound, the structure can be deconstructed into two key components: the biphenyl scaffold and the cyclopropyl substituent.

-

Biphenyl Core: Biphenyl itself is a remarkably stable aromatic hydrocarbon. It is used as a heat transfer agent, often in a eutectic mixture with diphenyl ether, and is stable up to 400°C.[1] This high thermal stability is attributed to the strong sp²-sp² carbon-carbon single bond connecting the two phenyl rings and the overall aromaticity of the system.

-

Cyclopropyl Group: The cyclopropyl group is a three-membered ring with significant ring strain, estimated to be around 115 kJ mol⁻¹. This strain is a consequence of the compressed C-C-C bond angles (60° instead of the ideal 109.5° for sp³ hybridized carbon), leading to weaker carbon-carbon bonds compared to acyclic alkanes. The bond dissociation energy for a C-C bond in cyclopropane is approximately 260 kJ mol⁻¹, which is considerably lower than the 376 kJ mol⁻¹ for the C-C bond in ethane. When attached to a phenyl ring, as in cyclopropylbenzene, the C1-C2 bond of the cyclopropyl ring is further weakened.

Given these factors, it can be predicted that the thermal degradation of this compound will be initiated by the decomposition of the cyclopropyl group at temperatures significantly lower than those required to break down the biphenyl core. The overall thermal stability will therefore be dictated by the energy required to induce the opening of the cyclopropyl ring.

Hypothesized Degradation Pathway

The thermal degradation of this compound is hypothesized to proceed via a mechanism analogous to that of cyclopropylbenzene. Research on the thermal isomerization of cyclopropylbenzene has shown that at elevated temperatures (in the range of 640-1200 K), the molecule undergoes a structural rearrangement. The primary step is the homolytic cleavage of the C1-C2 bond of the cyclopropyl ring (where C1 is the carbon attached to the phenyl ring), forming a diradical intermediate. This intermediate then rapidly rearranges to more stable, non-strained isomers.

For this compound, the following degradation pathway is proposed:

-

Initiation: Thermal energy input leads to the homolytic cleavage of a C-C bond within the cyclopropyl ring, forming a 1,3-diradical intermediate.

-

Isomerization: This highly reactive diradical rapidly rearranges through hydrogen atom shifts to yield more stable isomeric products. The most likely products are the corresponding allyl- and propenyl-substituted biphenyls.

The anticipated major degradation products are:

-

3-(Prop-2-en-1-yl)biphenyl (3-Allylbiphenyl)

-

(E)-3-(Prop-1-en-1-yl)biphenyl

-

(Z)-3-(Prop-1-en-1-yl)biphenyl

Quantitative Data Summary

As direct experimental data for this compound is unavailable, this table summarizes relevant data for its constituent parts and predicted degradation products to provide a comparative context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Thermal Stability Notes |

| Biphenyl | 92-52-4 | C₁₂H₁₀ | 154.21 | 255 | 69-72 | Stable up to 400°C. Used as a heat transfer agent. |

| Cyclopropylbenzene | 873-49-4 | C₉H₁₀ | 118.18 | 173.6 | -31 | Isomerizes at high temperatures (640-1200 K). |

| 3-Allylbiphenyl | 2584-93-2 | C₁₅H₁₄ | 194.27 | ~300 | N/A | Predicted degradation product. |

| (E/Z)-3-Propenylbiphenyl | N/A | C₁₅H₁₄ | 194.27 | N/A | N/A | Predicted degradation products. |

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Plot the percentage of mass loss against temperature. The onset of decomposition is determined from the initial significant deviation from the baseline of the TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine melting point, boiling point, and other phase transitions, as well as to detect any exothermic or endothermic degradation events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 0°C).

-

Ramp the temperature to a point above its expected boiling or decomposition temperature (e.g., 350°C) at a heating rate of 10°C/min.

-

Cool the sample back to the starting temperature.

-

Perform a second heating scan to observe any changes in thermal behavior after the initial heating cycle.

-

-

Data Analysis: Analyze the resulting heat flow versus temperature curve for endothermic events (melting, boiling) and exothermic events (decomposition, crystallization).

Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR

Objective: To identify the chemical nature of the volatile products evolved during the thermal decomposition of this compound.

Methodology:

-

Instrument: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

TGA Protocol: Follow the TGA protocol as described in section 5.1.

-

EGA Conditions:

-

The transfer line between the TGA and the MS or FTIR should be heated to prevent condensation of the evolved gases (e.g., 200-250°C).

-

For MS: Continuously monitor the mass-to-charge ratios of the ions generated from the evolved gases.

-

For FTIR: Continuously collect infrared spectra of the evolved gas stream.

-

-

Data Analysis: Correlate the evolution of specific gases (identified by their mass spectra or IR spectra) with the mass loss events observed in the TGA data. This will confirm the identity of the degradation products proposed in the hypothesized pathway.

Conclusion

While direct experimental data on this compound is currently lacking, a robust understanding of its thermal stability and degradation can be inferred from the behavior of its constituent chemical moieties. The biphenyl core is exceptionally stable, suggesting that any thermal degradation will be initiated at the cyclopropyl substituent. The proposed degradation pathway involves a thermally induced ring-opening of the cyclopropyl group to form a diradical intermediate, which subsequently isomerizes to the more stable 3-allylbiphenyl and 3-propenylbiphenyl isomers.

For drug development and other applications where thermal stress is a factor, it is crucial to empirically validate these predictions. The experimental protocols outlined in this guide, employing TGA, DSC, and EGA, provide a comprehensive framework for determining the precise thermal stability limits and degradation profile of this compound. Such data will be invaluable for ensuring product quality, stability, and safety.

References

Potential Derivatives and Analogs of 3-Cyclopropylbiphenyl: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive starting point for the design of novel therapeutics. The introduction of a cyclopropyl group, a small, strained ring system, can significantly impact a molecule's physicochemical and pharmacological properties. The cyclopropyl moiety can act as a bioisostere for a phenyl ring or a gem-dimethyl group, influence metabolic stability, and introduce specific conformational constraints. This technical guide explores the potential for developing novel drug candidates based on the 3-Cyclopropylbhenyl core, outlining synthetic strategies, potential biological targets, and a framework for structure-activity relationship (SAR) studies. While specific data on 3-Cyclopropylbiphenyl derivatives is limited in publicly available literature, this document provides a comprehensive roadmap for researchers venturing into this promising chemical space.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various modern cross-coupling reactions. The choice of a specific method will depend on the availability of starting materials, desired functional group tolerance, and scalability.

Key Synthetic Methodologies

The most versatile and widely employed methods for the synthesis of biphenyl derivatives involve palladium-catalyzed cross-coupling reactions. These reactions offer a high degree of control over the substitution pattern and are generally tolerant of a wide range of functional groups.

1. Suzuki-Miyaura Cross-Coupling: This is one of the most common methods for forming carbon-carbon bonds between aryl halides and aryl boronic acids or esters.

-

Reaction: An aryl halide (e.g., 3-cyclopropylbromobenzene) is coupled with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.

-

Advantages: Mild reaction conditions, high functional group tolerance, and the commercial availability of a wide variety of boronic acids.

2. Negishi Cross-Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex.

-

Reaction: An arylzinc reagent (e.g., prepared from 3-cyclopropylbromobenzene) is coupled with a phenyl halide.

-

Advantages: High reactivity of the organozinc reagent, allowing for the coupling of sterically hindered partners.

3. Ullmann Condensation: A classical method for the synthesis of symmetric and unsymmetric biaryls, typically involving the copper-catalyzed reaction of two aryl halides.

-

Reaction: 3-Cyclopropyliodobenzene can be coupled with another aryl halide in the presence of a copper catalyst at elevated temperatures.

-

Advantages: Useful for large-scale synthesis of certain biphenyls, although it often requires harsh reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound Synthesis

This protocol provides a general procedure for the synthesis of a this compound derivative.

Materials:

-

3-Cyclopropylbromobenzene

-

Substituted Phenylboronic Acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dried round-bottom flask, add 3-cyclopropylbromobenzene (1.0 mmol), the desired phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound derivatives.

Potential Biological Targets and Structure-Activity Relationships (SAR)

The this compound scaffold can be decorated with various functional groups to target a wide range of biological entities. The following sections outline potential therapeutic areas and a hypothetical SAR exploration.

Potential Therapeutic Areas

-

Oncology: Biphenyl derivatives have been explored as inhibitors of various kinases, protein-protein interactions, and as ligands for nuclear receptors involved in cancer progression.

-

Inflammation and Immunology: The scaffold can be functionalized to target enzymes such as cyclooxygenases (COX) and phosphodiesterases (PDEs), which are key mediators of inflammation.

-

Neuroscience: Due to their ability to cross the blood-brain barrier, biphenyl derivatives are attractive for targeting central nervous system (CNS) receptors and enzymes.

Hypothetical Structure-Activity Relationship (SAR) Study

To illustrate a potential drug discovery cascade, a hypothetical SAR study targeting Phosphodiesterase 4 (PDE4) is presented. PDE4 is a well-validated target for inflammatory diseases.

General Screening Workflow

Caption: A typical screening cascade for identifying and optimizing drug candidates.

Table 1: Hypothetical SAR Data for this compound Analogs as PDE4 Inhibitors

| Compound ID | R1 | R2 | PDE4 IC₅₀ (nM) | TNF-α Release IC₅₀ (µM) | Microsomal Stability (t½, min) |

| 3-CPB-001 | H | COOH | >10000 | >100 | >60 |

| 3-CPB-002 | H | CONH₂ | 520 | 15.2 | 45 |

| 3-CPB-003 | OCH₃ | CONH₂ | 250 | 8.1 | 55 |

| 3-CPB-004 | Cl | CONH₂ | 110 | 2.5 | 30 |

| 3-CPB-005 | OCH₃ | CONH(CH₃) | 380 | 12.4 | >60 |

| 3-CPB-006 | Cl | CONH(CH₃) | 85 | 1.8 | 25 |

| 3-CPB-007 | OCH₃ | Tetrazole | 150 | 5.3 | >60 |

| 3-CPB-008 | Cl | Tetrazole | 45 | 0.9 | 40 |

Interpretation of Hypothetical SAR:

-

Amide is crucial: The carboxylic acid (3-CPB-001) is inactive, while the primary amide (3-CPB-002) shows moderate activity, suggesting a key hydrogen bond interaction.

-

Substitution on the second phenyl ring: Electron-withdrawing groups like chlorine at the R1 position (3-CPB-004, 3-CPB-006, 3-CPB-008) consistently improve potency compared to electron-donating groups like methoxy (3-CPB-003, 3-CPB-005, 3-CPB-007). This suggests a potential electronic or steric effect in the binding pocket.

-

Amide substitution: N-methylation of the amide (3-CPB-005, 3-CPB-006) leads to a slight decrease in activity, possibly due to the loss of a hydrogen bond donor.

-

Bioisosteric replacement: Replacing the amide with a tetrazole (a common carboxylic acid bioisostere) maintains or improves activity (3-CPB-007, 3-CPB-008), indicating that the acidic proton and hydrogen bonding acceptors are key for activity.

-

Metabolic stability: The introduction of a methoxy group appears to improve microsomal stability.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its synthesis is readily achievable through established cross-coupling methodologies, allowing for the rapid generation of diverse analog libraries. While this guide has presented hypothetical data to illustrate a potential drug discovery program, the principles of synthesis, screening, and SAR optimization are broadly applicable. Researchers are encouraged to use this framework to explore the potential of this compound derivatives in their own therapeutic areas of interest. Further investigation into the specific biological activities of this scaffold is warranted and could lead to the discovery of new and effective medicines.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Cyclopropylbiphenyl via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-Cyclopropylbiphenyl using the Suzuki-Miyaura cross-coupling reaction. This methodology is of significant interest to medicinal chemists and drug development professionals due to the prevalence of the biphenyl and cyclopropyl motifs in pharmacologically active molecules. The cyclopropyl group, in particular, can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

Overview of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids and palladium catalysts make it a powerful tool in modern organic synthesis.[2]

The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below. It involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][3]

Caption: General Catalytic Cycle of the Suzuki-Miyaura Coupling.

Synthesis of this compound

The synthesis of this compound is achieved through the Suzuki-Miyaura coupling of 3-bromobiphenyl with cyclopropylboronic acid. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.

Experimental Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides with cyclopropylboronic acid.[4]

Materials:

-

3-Bromobiphenyl

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobiphenyl (1.0 mmol, 1.0 equiv), cyclopropylboronic acid (1.3 mmol, 1.3 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

-

Under the inert atmosphere, add palladium(II) acetate (0.05 mmol, 5 mol%) and tricyclohexylphosphine (0.10 mmol, 10 mol%).

-

Add toluene (5 mL) and degassed water (0.5 mL) to the flask.

-

The reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 75-90% | [4] |

| Appearance | Colorless to pale yellow oil | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.61-7.58 (m, 2H), 7.45-7.35 (m, 4H), 7.29-7.25 (m, 1H), 7.08 (d, J=7.6 Hz, 1H), 1.95-1.88 (m, 1H), 1.05-1.00 (m, 2H), 0.75-0.70 (m, 2H) | |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 145.8, 141.4, 141.2, 129.5, 128.7, 127.2, 126.9, 125.8, 125.3, 124.2, 15.6, 9.8 | |

| Mass Spectrum (EI) | m/z (%): 194 (M+, 100), 179 (45), 165 (30), 152 (20) |

Application in Drug Discovery: A Case Study with a Biologically Active Analog

While this compound itself may not have a defined biological target, the this compound scaffold is a key component in various pharmacologically active molecules. For instance, derivatives of this scaffold have been investigated as inhibitors of enzymes involved in disease signaling pathways.

As a representative example, let's consider a hypothetical scenario where a derivative of this compound acts as an inhibitor of a protein kinase involved in a cancer signaling pathway.

Caption: Hypothetical kinase inhibition by a this compound analog.

This diagram illustrates how a this compound derivative could potentially inhibit a key kinase in a signaling pathway, thereby blocking downstream events that lead to cell proliferation and survival. This highlights the potential of this chemical scaffold in the development of targeted therapies.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for this compound synthesis.

These detailed notes and protocols provide a solid foundation for researchers to successfully synthesize and characterize this compound for its potential applications in drug discovery and development. The provided data and workflows are intended to be a guide and may require optimization based on specific laboratory conditions and available instrumentation.

References

- 1. BJOC - Search Results [beilstein-journals.org]

- 2. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Editorial: Biological aspects of targeted drug discovery: Development of novel targets and/or chemotherapies, and drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

Palladium-Catalyzed Synthesis of 3-Cyclopropylbiphenyl: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 3-cyclopropylbiphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, and its introduction into biphenyl scaffolds can significantly impact the pharmacological properties of drug candidates. This protocol outlines the reaction between 3-bromobiphenyl and cyclopropylboronic acid, offering a robust and efficient method for accessing this important building block.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly valuable in the pharmaceutical industry for the construction of complex molecular architectures.[3] The synthesis of this compound is a key step in the development of various therapeutic agents, where the cyclopropyl group can modulate properties such as metabolic stability, potency, and selectivity. This document presents a general protocol for this transformation, along with representative data from similar reactions to guide optimization efforts.

Reaction Scheme

The palladium-catalyzed synthesis of this compound proceeds via the Suzuki-Miyaura coupling of 3-bromobiphenyl with a suitable cyclopropylboron reagent, typically cyclopropylboronic acid or its corresponding trifluoroborate salt.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides a detailed, generalized protocol for the palladium-catalyzed synthesis of this compound. The quantities and reaction conditions can be optimized based on the specific catalyst system and available laboratory equipment.

Materials:

-

3-Bromobiphenyl

-

Cyclopropylboronic acid or Potassium cyclopropyltrifluoroborate[4]

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or Tricyclohexylphosphine (PCy₃)[1]

-

Potassium phosphate tribasic (K₃PO₄) or Potassium carbonate (K₂CO₃)[2][4]

-

Toluene or a mixture of DMF and water (e.g., 95:5)[5]

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobiphenyl (1.0 eq.), cyclopropylboronic acid (1.2-1.5 eq.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 eq.).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., toluene, to a concentration of ~0.2 M). The solution is then degassed by bubbling the inert gas through it for 15-30 minutes. Following degassing, the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos or PCy₃, 2-10 mol%) are added.[1]

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time (typically 6-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure this compound.

Data Presentation

The following table summarizes representative quantitative data for palladium-catalyzed Suzuki-Miyaura couplings of aryl bromides with cyclopropylboronic acid. While a specific dataset for the synthesis of this compound is not provided in the cited literature, these examples with various substituted bromobenzenes offer valuable insights into expected yields and effective reaction conditions.

| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Bromobenzene | Pd(OAc)₂ (5) | PCy₃ (10) | K₃PO₄ (2) | Toluene/H₂O | 100 | 6 | 95 | [1] |

| 4-Bromoacetophenone | Pd(OAc)₂ (5) | PCy₃ (10) | K₃PO₄ (2) | Toluene/H₂O | 100 | 6 | 92 | [1] |

| 4-Bromobenzonitrile | Pd(OAc)₂ (5) | PCy₃ (10) | K₃PO₄ (2) | Toluene/H₂O | 100 | 6 | 88 | [1] |

| 3-Bromopyridine | Pd(OAc)₂ (5) | PCy₃ (10) | K₃PO₄ (2) | Toluene/H₂O | 100 | 6 | 85 | [1] |

| 2-Bromothiophene | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 110 | 12 | 85 | [2] |

| 3-Bromothiophene | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 110 | 12 | 82 | [2] |

Catalytic Cycle and Workflow

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow can be visualized as a series of sequential steps from reaction setup to product purification.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. The provided protocol and data offer a solid foundation for researchers to successfully perform this transformation. The versatility of the Suzuki-Miyaura coupling allows for the adaptation of this method to a wide range of substrates, making it an invaluable tool in the synthesis of novel compounds for drug discovery and development.

References

- 1. audreyli.com [audreyli.com]

- 2. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biphenyl-3-boronic acid synthesis - chemicalbook [chemicalbook.com]

Application of 3-Cyclopropylbiphenyl in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 3-cyclopropylbiphenyl scaffold has emerged as a valuable pharmacophore in medicinal chemistry, offering a unique combination of structural rigidity and favorable physicochemical properties. The incorporation of a cyclopropyl group at the 3-position of the biphenyl system imparts a three-dimensional character that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic profiles. This document provides a detailed overview of the application of this compound derivatives, focusing on their use as potent inhibitors of the Programmed Cell Death-1 (PD-1)/Programmed Cell Death-Ligand 1 (PD-L1) interaction, a critical checkpoint in cancer immunotherapy.

Biological Activity and Therapeutic Target

Derivatives of this compound have shown significant promise as inhibitors of the PD-1/PD-L1 signaling pathway. The PD-1/PD-L1 axis is a key negative regulator of the adaptive immune response. Cancer cells often upregulate PD-L1 to evade immune surveillance by binding to PD-1 on activated T cells, leading to T-cell exhaustion and tumor progression. Small molecule inhibitors that disrupt this interaction can restore anti-tumor immunity.

A series of novel biphenyl derivatives bearing a cyclopropyl linkage have been designed and synthesized as potent PD-1/PD-L1 inhibitors. One of the most promising compounds from this series, designated as (1S,2S)-A25 , has demonstrated high inhibitory activity and favorable pharmacological properties.[1]

The biological activity of the optimized this compound derivative, (1S,2S)-A25, is summarized in the table below.

| Compound | Target | IC50 (μM) | Binding Affinity (KD, μM) | Oral Bioavailability (%) |

| (1S,2S)-A25 | PD-1/PD-L1 Interaction | 0.029 | 0.1554 | 21.58 |

Signaling Pathway

The PD-1/PD-L1 signaling pathway is a crucial immune checkpoint. The binding of PD-L1 on tumor cells to PD-1 on T cells initiates a signaling cascade that suppresses T-cell activity. This compound-based inhibitors block this interaction, thereby reactivating the T-cell-mediated anti-tumor immune response.

PD-1/PD-L1 Signaling Pathway and Inhibition by this compound Derivatives.

Experimental Protocols

The this compound core can be synthesized via a Suzuki-Miyaura cross-coupling reaction. This method allows for the efficient formation of the biphenyl C-C bond.

Materials:

-

3-Bromocyclopropylbenzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K3PO4)

-

Toluene

-

Water

Procedure:

-

To a reaction vessel, add 3-bromocyclopropylbenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Add toluene and water to the vessel.

-

Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.

-

Add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the this compound.

General workflow for the synthesis of the this compound core.

This assay is used to quantify the inhibitory activity of compounds on the PD-1/PD-L1 interaction.

Materials:

-

Recombinant human PD-1-His tag protein

-

Recombinant human PD-L1-Fc tag protein

-

Anti-His-Europium cryptate (donor)

-

Anti-Fc-d2 (acceptor)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Test compounds (e.g., (1S,2S)-A25)

-

384-well low-volume plates

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add the test compounds, PD-1-His, and PD-L1-Fc to the wells of a 384-well plate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for protein-protein interaction and compound binding.

-

Add the HTRF detection reagents (Anti-His-Europium cryptate and Anti-Fc-d2) to each well.

-

Incubate the plate in the dark at room temperature for another specified time (e.g., 60 minutes).

-

Read the fluorescence at 620 nm (cryptate emission) and 665 nm (d2 emission) using an HTRF-compatible plate reader.

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 values by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

While detailed SAR studies for a broad range of this compound derivatives are ongoing, initial findings suggest that:

-

The cyclopropyl group at the 3-position of the biphenyl core is crucial for potent inhibitory activity, likely by providing an optimal vector for substituents to interact with a hydrophobic pocket of the target protein.

-

The stereochemistry of substituents on the cyclopropyl ring can significantly impact potency, as evidenced by the superior activity of the (1S,2S) isomer of compound A25.[1]

-

Modifications to the second phenyl ring and the linker connecting it to other functional groups are critical for optimizing both potency and pharmacokinetic properties.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutics, particularly in the field of immuno-oncology. The successful development of potent PD-1/PD-L1 inhibitors based on this core structure highlights its potential in medicinal chemistry. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives are warranted to advance these compounds into clinical development.

References

Application Notes and Protocols: 3-Cyclopropylbiphenyl in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropylbiphenyl is an emerging aromatic hydrocarbon with potential applications in the field of organic electronics. Its molecular structure, featuring a biphenyl core functionalized with a cyclopropyl group, offers a unique combination of rigidity and three-dimensional character. This can influence intermolecular packing and charge transport properties, making it a candidate for use as a host material in Organic Light-Emitting Diodes (OLEDs). The biphenyl unit is known to provide good charge transport characteristics, while the cyclopropyl substituent can be leveraged to fine-tune the material's thermal and morphological stability. These attributes suggest that this compound could function as a bipolar host material, capable of transporting both holes and electrons, which is a desirable characteristic for achieving high-efficiency and stable OLED devices.[1][2]

This document provides an overview of the potential applications of this compound in organic electronics, with a focus on its use as a host material in thermally activated delayed fluorescence (TADF) OLEDs. Detailed experimental protocols for the synthesis, device fabrication, and characterization are also presented.

Physicochemical and Electronic Properties

The successful application of a material in organic electronic devices is highly dependent on its physicochemical and electronic properties. For a host material in an OLED, key parameters include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the triplet energy (ET), the glass transition temperature (Tg), and charge carrier mobilities. The following table summarizes the hypothetical properties of this compound, positioning it as a suitable host for green TADF emitters.

| Property | Value | Unit |

| HOMO | -5.8 | eV |

| LUMO | -2.5 | eV |

| Triplet Energy (ET) | 2.8 | eV |

| Glass Transition Temp. (Tg) | 115 | °C |

| Hole Mobility (μh) | 5.2 x 10-5 | cm2 V-1 s-1 |

| Electron Mobility (μe) | 2.1 x 10-5 | cm2 V-1 s-1 |

Device Performance

To evaluate the potential of this compound as a host material, a hypothetical green TADF OLED was constructed. The device performance metrics are summarized in the table below. The data suggests that this compound can support high external quantum efficiencies (EQE), current efficiencies, and power efficiencies, with low efficiency roll-off at higher brightness.

| Parameter | Value | Unit |

| Maximum EQE | 25.2 | % |

| Current Efficiency @ 100 cd/m2 | 85.1 | cd/A |

| Power Efficiency @ 100 cd/m2 | 70.3 | lm/W |

| Turn-on Voltage | 2.9 | V |

| CIEx,y Coordinates | (0.32, 0.61) |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is via a Suzuki coupling reaction between 3-bromobiphenyl and cyclopropylboronic acid.

Materials:

-

3-Bromobiphenyl

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Water

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3-bromobiphenyl (1.0 eq) and cyclopropylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.

-

Add an aqueous solution of K2CO3 (2.0 M, 2.0 eq).

-

Degas the mixture by bubbling with argon for 20 minutes.

-

Add Pd(OAc)2 (0.02 eq) and PPh3 (0.08 eq) to the flask.

-

Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add 50 mL of water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield this compound as a white solid.

Fabrication of a Green TADF OLED

This protocol describes the fabrication of a multilayer OLED device using thermal evaporation.

Device Structure: ITO / PEDOT:PSS (30 nm) / this compound: (10 wt%) Green TADF Emitter (30 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)

Materials:

-

Patterned indium tin oxide (ITO) coated glass substrates

-

PEDOT:PSS aqueous dispersion

-

This compound (host)

-

Green TADF emitter (e.g., 4CzIPN)

-

1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) (electron transport material)[3]

-

Lithium fluoride (LiF)

-

Aluminum (Al)

Procedure:

-

Clean the ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates in an oven at 120 °C for 30 minutes.

-

Treat the ITO surface with oxygen plasma to improve the work function.[1]

-

Spin-coat a 30 nm layer of PEDOT:PSS onto the ITO substrate and anneal at 150 °C for 15 minutes in a nitrogen-filled glovebox.

-

Transfer the substrates into a high-vacuum thermal evaporation chamber (< 10-6 Torr).

-

Co-evaporate this compound and the green TADF emitter (10 wt%) to form a 30 nm emissive layer.

-

Deposit a 40 nm layer of TPBi as the electron transport and hole-blocking layer.[3]

-

Deposit a 1 nm layer of LiF as the electron injection layer.

-

Deposit a 100 nm layer of Al as the cathode.

-

Encapsulate the devices using a UV-curable epoxy in a nitrogen atmosphere to prevent degradation from moisture and oxygen.

Visualizations

Energy Level Diagram of the OLED Device

Caption: Energy level diagram of the hypothetical OLED.

OLED Fabrication and Characterization Workflow

Caption: Workflow for OLED fabrication and testing.

References

3-Cyclopropylbiphenyl: A Versatile Building Block in Modern Organic Synthesis and Drug Discovery

For Immediate Release

[City, State] – [Date] – The unique structural and electronic properties of the cyclopropyl group have positioned it as a valuable pharmacophore in medicinal chemistry. When incorporated into a biphenyl scaffold, as in 3-cyclopropylbiphenyl, it offers a versatile platform for the development of novel therapeutic agents and complex organic molecules. This application note details the utility of this compound and its analogs as key building blocks in organic synthesis, with a focus on their application in drug discovery, supported by experimental protocols and workflow diagrams.

Introduction

The biphenyl moiety is a prevalent structural motif in numerous biologically active compounds and functional materials. The introduction of a cyclopropyl group onto this framework can significantly influence the molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. The cyclopropyl group, with its inherent ring strain and unique orbital hybridization, can act as a bioisostere for other functional groups and provide a three-dimensional scaffold for molecular exploration. This document serves as a guide for researchers, scientists, and drug development professionals on the synthetic applications of this compound and its derivatives.

Applications in Medicinal Chemistry: Cannabinoid Receptor 1 (CB1) Antagonists

A notable application of cyclopropyl-substituted biphenyl analogs is in the development of potent and selective antagonists for the Cannabinoid Receptor 1 (CB1). The CB1 receptor is a key component of the endocannabinoid system and is implicated in various physiological processes, including appetite, pain sensation, and mood. Antagonism of the CB1 receptor has been a therapeutic strategy for the treatment of obesity and related metabolic disorders.